molecular formula C13H8ClF3N2O3 B12340298 3-Chloro-6'-methoxy-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylic acid

3-Chloro-6'-methoxy-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylic acid

Cat. No.: B12340298
M. Wt: 332.66 g/mol
InChI Key: AOOSPGPDJSCABG-UHFFFAOYSA-N
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Description

3-Chloro-6’-methoxy-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a methoxy group, and a carboxylic acid group attached to a bipyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6’-methoxy-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction between two pyridine derivatives.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylation reaction, often involving reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol or a methoxy-containing reagent.

    Chlorination: The chlorine atom is introduced through a chlorination reaction, typically using reagents like thionyl chloride or phosphorus pentachloride.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often involving carbon dioxide or a carboxylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6’-methoxy-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium methoxide, sodium hydride, and various halogenating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Chloro-6’-methoxy-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-6’-methoxy-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6’-methoxy-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carbonitrile: Similar structure but with a carbonitrile group instead of a carboxylic acid group.

    3-Chloro-6’-methoxy-5-(trifluoromethyl)-[2,3’-bipyridine]-4-methanol: Similar structure but with a methanol group instead of a carboxylic acid group.

    Methyl 3-chloro-6’-methoxy-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate: Similar structure but with a methyl ester group instead of a carboxylic acid group.

Uniqueness

The presence of the carboxylic acid group in 3-Chloro-6’-methoxy-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylic acid imparts unique properties, such as increased acidity and the ability to form salts and esters. This makes it particularly useful in applications requiring specific pH conditions or the formation of stable derivatives.

Biological Activity

3-Chloro-6'-methoxy-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylic acid (CAS No. 1823184-19-5) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H8ClF3N2O3
  • Molecular Weight : 332.66 g/mol
  • Structure : The compound features a bipyridine core with various functional groups that contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its antimicrobial, anti-inflammatory, and potential anticancer properties.

1. Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. In particular, studies have shown that related compounds demonstrate effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

CompoundActivityMIC (µg/mL)
This compoundModerate20-50
Related Trifluoromethyl CompoundsHigh<10

The minimum inhibitory concentration (MIC) values suggest that while the compound shows activity, it may not be as potent as others in its class .

2. Anti-inflammatory Potential

The compound's structure suggests potential anti-inflammatory activity. In vitro studies have indicated that derivatives of bipyridine can modulate the NF-κB signaling pathway, which is crucial in inflammatory responses.

Key Findings :

  • Compounds with similar substitutions demonstrated varying degrees of NF-κB inhibition.
  • The presence of electron-withdrawing groups like trifluoromethyl enhances the anti-inflammatory potential by affecting transcription factor activity .

3. Anticancer Properties

Recent investigations into the anticancer potential of this compound are promising. Studies have shown that related bipyridine derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines.

StudyCompoundIC50 (µM)Effect
BPU (related compound)10Inhibits cell proliferation
Trifluoromethyl derivatives<20Induces apoptosis

These findings highlight the necessity for further exploration into the mechanisms by which these compounds exert their effects on cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may interfere with key enzymatic pathways involved in cell proliferation and inflammation.
  • Modulation of Signaling Pathways : By affecting pathways such as NF-κB, it can alter the inflammatory response and potentially reduce tumor growth.

Case Studies

  • Antimicrobial Evaluation : A study conducted on a series of bipyridine derivatives found that those with trifluoromethyl groups showed enhanced activity against MRSA strains compared to their non-trifluorinated counterparts .
  • Anti-inflammatory Assessment : Another research effort focused on the structure-activity relationship revealed that specific substitutions on the bipyridine core significantly impacted the anti-inflammatory efficacy, suggesting a tailored approach for future drug design .

Properties

Molecular Formula

C13H8ClF3N2O3

Molecular Weight

332.66 g/mol

IUPAC Name

5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxypyridine-3-carboxylic acid

InChI

InChI=1S/C13H8ClF3N2O3/c1-22-11-8(12(20)21)2-6(4-19-11)10-9(14)3-7(5-18-10)13(15,16)17/h2-5H,1H3,(H,20,21)

InChI Key

AOOSPGPDJSCABG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O

Origin of Product

United States

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